Tribenuron-methyl and imazamethabenz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

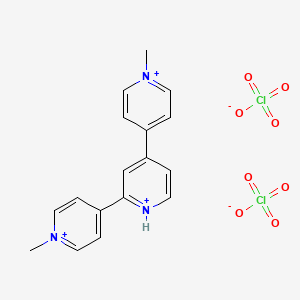

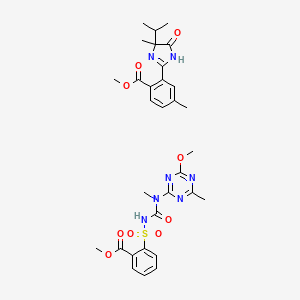

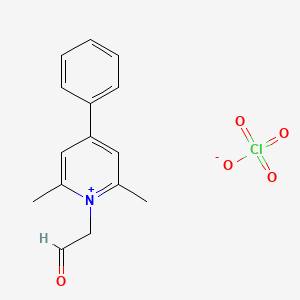

Tribenuron-methyl: and imazamethabenz are two herbicides widely used in agriculture to control a variety of weeds. Tribenuron-methyl is a sulfonylurea herbicide that inhibits acetolactate synthase, an enzyme critical for the synthesis of branched-chain amino acids in plants . Imazamethabenz, on the other hand, is an imidazolinone herbicide that also inhibits acetolactate synthase, affecting the same pathway . Both compounds are selective herbicides, meaning they target specific weeds while leaving crops relatively unharmed.

Métodos De Preparación

Tribenuron-methyl: is synthesized through a multi-step process. The final step involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine . Industrial production typically involves the use of triphosgene as a reagent and dimethylbenzene as a solvent .

Imazamethabenz: is prepared by reacting methyl orthoformate benzenesulfonamide with oxalyl chloride to obtain 2-methyl formate-3-benzenesulfonyl isocyanate, which then reacts with methyl triazine . The industrial production methods often involve high-performance liquid chromatography for the separation of its enantiomers .

Análisis De Reacciones Químicas

Tribenuron-methyl: undergoes various chemical reactions, including hydrolysis and oxidation. It is unstable in aqueous acidic solutions and can be hydrolyzed to form its corresponding acid . Common reagents used in these reactions include water and acids. The major products formed are the hydrolyzed acid derivatives.

Imazamethabenz: also undergoes hydrolysis, particularly in the presence of water and acids, forming its active acid form . It can also undergo oxidation reactions, especially in the presence of strong oxidizing agents .

Aplicaciones Científicas De Investigación

Tribenuron-methyl: is primarily used in agriculture to control broad-leaf weeds in cereal crops such as wheat, barley, and oats . It has also been studied for its environmental impact and its behavior in soil and water systems .

Imazamethabenz: has applications beyond agriculture. Recent studies have shown its potential as an antitumor agent by inhibiting the Pin1 protein, which is involved in the proliferation and migration of cancer cells . It has also been studied for its persistence in soil and its effects on subsequent crops .

Mecanismo De Acción

Both tribenuron-methyl and imazamethabenz inhibit the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids like valine, leucine, and isoleucine . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death in susceptible plants. The molecular targets are the ALS enzymes, and the pathways involved include the branched-chain amino acid synthesis pathway .

Comparación Con Compuestos Similares

Tribenuron-methyl: belongs to the sulfonylurea class of herbicides, which also includes compounds like metsulfuron-methyl and iodosulfuron-methyl-sodium . These compounds share a similar mechanism of action but differ in their selectivity and environmental impact.

Imazamethabenz: is part of the imidazolinone class of herbicides, which includes compounds like imazapyr and imazethapyr . These herbicides also inhibit ALS but vary in their spectrum of activity and persistence in the environment.

Conclusion

Tribenuron-methyl and imazamethabenz are important herbicides with distinct preparation methods, chemical reactions, and applications Their ability to selectively inhibit ALS makes them effective in controlling a wide range of weeds while minimizing damage to crops

Propiedades

Número CAS |

113336-32-6 |

|---|---|

Fórmula molecular |

C31H37N7O9S |

Peso molecular |

683.7 g/mol |

Nombre IUPAC |

methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate;methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate |

InChI |

InChI=1S/C16H20N2O3.C15H17N5O6S/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h6-9H,1-5H3,(H,17,18,20);5-8H,1-4H3,(H,19,22) |

Clave InChI |

UVYFMBPXDXFXMH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)